[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine
Overview
Description
Scientific Research Applications
Chemical Properties and Synthesis Methods
1,2,4-Triazolopyrimidines, including 1,2,4-Triazolo[4,3-a]pyrimidin-3-ylmethanamine, have been extensively studied for their interesting chemical properties and synthesis methods. These compounds have been synthesized using several approaches, including the annulation of the triazole ring onto a pyrimidine structure and vice versa, as well as the concurrent formation of both rings. These methods have facilitated the exploration of the structural diversity of triazolopyrimidines and their potential applications in various fields (Shaban & Morgaan, 1999; Fizer & Slivka, 2016).
Biological Activities
The biological activities of 1,2,4-Triazolopyrimidines have garnered significant interest due to their diverse pharmacological properties. These compounds have demonstrated a range of activities, including antimicrobial, antitubercular, and antifungal properties. Specific derivatives have shown promise in treating various conditions, indicating the potential for developing new therapeutic agents based on this scaffold (Gomha et al., 2018; Abdelhamid et al., 2016; Pinheiro et al., 2020).
Safety And Hazards
properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-4-5-9-10-6-8-2-1-3-11(5)6/h1-3H,4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENZBZRUPVQZIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2N=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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